molecular formula C24H19ClFNO4S B2499088 5-(4-chlorophenyl)-1-(4-fluorobenzyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1358589-84-0

5-(4-chlorophenyl)-1-(4-fluorobenzyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No. B2499088
M. Wt: 471.93
InChI Key: NUYAZBFHSFZXTB-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(4-fluorobenzyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one is a chemical compound that belongs to the class of pyrrolones. It has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex organic compounds often involves multiple steps, including the formation of intermediate compounds, which are then further modified to achieve the desired final product. For example, a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives were prepared using an intermediate compound, showcasing the intricate processes involved in organic synthesis. These compounds were characterized using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, 19F-NMR, ESI-MS, and analytical data, highlighting the importance of these methods in confirming the structure of synthesized compounds (Gorle et al., 2016).

Biological Activity

The biological activity of synthesized compounds is a crucial area of research, as it determines their potential applications in medicine and other fields. For instance, the larvicidal activity of synthesized compounds against third instar larvae was evaluated, with some compounds exhibiting significant activity. This type of research is essential for discovering new substances with potential use in pest control or as pharmaceuticals (Gorle et al., 2016).

Structural Insights and Reactivity

Understanding the structure and reactivity of compounds is fundamental in chemical research. Studies involving single crystal X-ray diffraction, FT-IR, FT-Raman, 1H NMR, 13C NMR, and ESI-MS, along with theoretical calculations like DFT, provide insights into the molecular structure, stability, and reactive properties of compounds. For example, the HOMO and LUMO analysis helps in determining charge transfer within molecules, which is crucial for applications in non-linear optics and other fields (Murthy et al., 2017).

properties

IUPAC Name

2-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4S/c1-15-2-12-20(13-3-15)32(30,31)23-21(17-6-8-18(25)9-7-17)27(24(29)22(23)28)14-16-4-10-19(26)11-5-16/h2-13,21,28H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYAZBFHSFZXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-1-(4-fluorobenzyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one

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